Podolactone B
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Overview
Description
Podolactone B is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Anti-Inflammatory Effects
Podolactone B and related compounds have been studied for their anti-inflammatory effects. In a study on podolactones isolated from the seeds of Podocarpus nagi, it was found that certain compounds significantly inhibited nitric oxide production in LPS-stimulated RAW264.7 macrophages. This suggests a potential role for podolactones, including Podolactone B, in anti-inflammatory therapies (Feng et al., 2018).
Natural Herbicide Models
Podolactones, including Podolactone B, have been tested for their potential use as natural herbicide models. Their effects on the germination and growth of various plant species were studied, indicating their potential application in agriculture as natural herbicides (Macias et al., 2000).
Plant Growth Inhibition
Research has shown that podolactone-type inhibitors, including Podolactone B, can inhibit plant growth. This was observed in various species of Podocarpus, where the most active extracts were derived from root tips and young leaves (Sasse et al., 1981).
Antitumor Activity
Several studies have explored the cytotoxic and antitumor activities of podolactone derivatives. Podolactone B and related compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Parish & Miles, 1984), (Sato et al., 2009).
Insect Control
Podolactones, including Podolactone B, have been evaluated for their effects on the development of housefly larvae. These compounds demonstrated varying levels of activity, suggesting their potential use in insect control (Singh et al., 1973).
properties
CAS RN |
26804-82-0 |
---|---|
Molecular Formula |
C19H22O9 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-5-[(2R)-1,2-dihydroxypropan-2-yl]-14-hydroxy-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione |
InChI |
InChI=1S/C19H22O9/c1-16(24,5-20)14-19-6(4-7(21)25-14)17(2)10-8(13(19)28-19)27-15(23)18(10,3)11(22)9-12(17)26-9/h4,8-14,20,22,24H,5H2,1-3H3/t8-,9-,10+,11-,12-,13+,14+,16+,17+,18+,19-/m0/s1 |
InChI Key |
LCHSSOYHOCFOEO-AXEBLSJMSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3[C@@H]([C@@H]4[C@]5(O4)[C@H](OC(=O)C=C5[C@]3([C@@H]6[C@H]([C@@H]1O)O6)C)[C@@](C)(CO)O)OC2=O |
SMILES |
CC12C3C(C4C5(O4)C(OC(=O)C=C5C3(C6C(C1O)O6)C)C(C)(CO)O)OC2=O |
Canonical SMILES |
CC12C3C(C4C5(O4)C(OC(=O)C=C5C3(C6C(C1O)O6)C)C(C)(CO)O)OC2=O |
synonyms |
podolactone A podolactone B podolactone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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